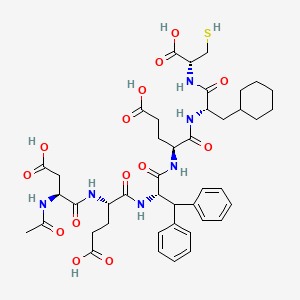
Ac-Ala-Pro-Val-(2-benzoxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-Ala-Pro-Val-(2-benzoxazole) is a synthetic peptide derivative that incorporates the benzoxazole moiety. Benzoxazole is a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry. The incorporation of benzoxazole into peptide sequences can enhance the biological activity and stability of the resulting compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Ala-Pro-Val-(2-benzoxazole) typically involves the coupling of the peptide sequence with the benzoxazole moiety. One common method is the solid-phase peptide synthesis (SPPS) technique, where the peptide chain is assembled step-by-step on a solid support. The benzoxazole moiety can be introduced using a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) .
Industrial Production Methods
Industrial production of Ac-Ala-Pro-Val-(2-benzoxazole) may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Microwave-assisted synthesis can also be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Ac-Ala-Pro-Val-(2-benzoxazole) can undergo various chemical reactions, including:
Oxidation: The benzoxazole moiety can be oxidized to form benzoxazole N-oxide derivatives.
Reduction: Reduction of the benzoxazole ring can lead to the formation of dihydrobenzoxazole derivatives.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions include benzoxazole N-oxide derivatives, dihydrobenzoxazole derivatives, and various substituted benzoxazole compounds .
Scientific Research Applications
Ac-Ala-Pro-Val-(2-benzoxazole) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a probe in chemical reactions.
Biology: Employed in the study of protein-protein interactions and enzyme inhibition.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Ac-Ala-Pro-Val-(2-benzoxazole) involves its interaction with specific molecular targets. For example, as an elastase inhibitor, it binds to the active site of the enzyme elastase, preventing it from degrading elastin and other structural proteins. This inhibition helps maintain tissue integrity and reduces inflammation . The benzoxazole moiety enhances the binding affinity and specificity of the compound for its target .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Similar to benzoxazole, benzimidazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.
Benzothiazole derivatives: These compounds also exhibit a wide range of pharmacological activities and are used in medicinal chemistry.
Uniqueness
Ac-Ala-Pro-Val-(2-benzoxazole) is unique due to the incorporation of the benzoxazole moiety into a peptide sequence. This combination enhances the biological activity and stability of the compound, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C22H28N4O5 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-acetamidopropanoyl]-N-[(2S)-1-(1,3-benzoxazol-2-yl)-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H28N4O5/c1-12(2)18(19(28)21-24-15-8-5-6-10-17(15)31-21)25-20(29)16-9-7-11-26(16)22(30)13(3)23-14(4)27/h5-6,8,10,12-13,16,18H,7,9,11H2,1-4H3,(H,23,27)(H,25,29)/t13-,16-,18-/m0/s1 |
InChI Key |
BITOROACNLSRME-OWQGQXMQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)C2=NC3=CC=CC=C3O2)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)C1=NC2=CC=CC=C2O1)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-hydroxypyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione](/img/structure/B10846093.png)
![9-O-[3-(2-Pyridinoxyl)butyl]-berberine bromide](/img/structure/B10846096.png)

![9-O-[2-(Phenylol-1-yloxy)ethyl]berberine bromide](/img/structure/B10846098.png)
![9-O-[3-(4-Bromo-phenoxyl)butyl]-berberine bromide](/img/structure/B10846101.png)
![9-Phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridine](/img/structure/B10846106.png)
![9-O-[3-(Phenylamino)propyl]-berberine bromide](/img/structure/B10846116.png)
![9-O-[4-(Phenylol-1-yloxy)butyl]berberine bromide](/img/structure/B10846121.png)
![9-O-[3-(4-Nitro-phenoxyl)butyl]-berberine bromide](/img/structure/B10846132.png)


![Ac-[CEHdFRWC]-NH2](/img/structure/B10846156.png)
![9-O-[2-(Phenylol-1-yloxy)hexyl]berberine bromide](/img/structure/B10846159.png)
![9-[2-(1-Phosphonopropan-2-yloxy)ethyl]guanine](/img/structure/B10846161.png)
